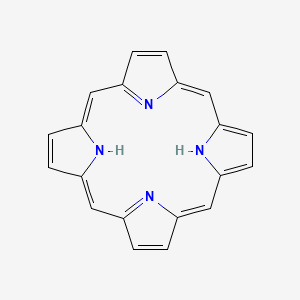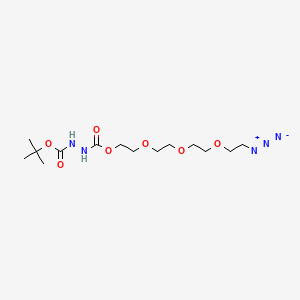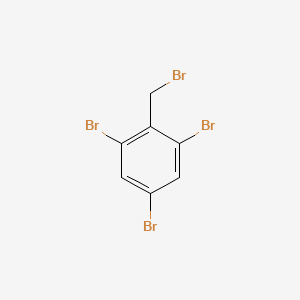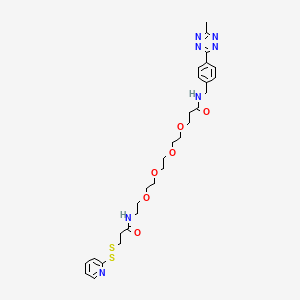
(+)-Norlirioferine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Norlirioferine is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Norlirioferine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods optimized for high yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Norlirioferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
(+)-Norlirioferine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-Norlirioferine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, this compound may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
(+)-Norlirioferine can be compared with other similar alkaloids, such as:
Lirioferine: Another alkaloid with similar structural features but different biological activities.
Nuciferine: Known for its sedative and antipsychotic properties, differing in its mechanism of action.
Boldine: An alkaloid with antioxidant and hepatoprotective effects, highlighting the diversity of biological activities among similar compounds.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(6aS)-1,2,9-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-15-8-11-6-13-17-10(4-5-20-13)7-16(23-2)19(24-3)18(17)12(11)9-14(15)21/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
Clé InChI |
VHFFCCOFVYXCRX-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
SMILES canonique |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
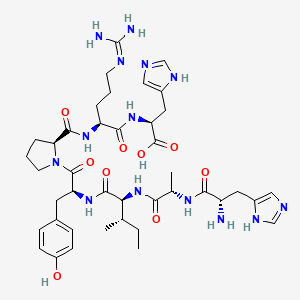
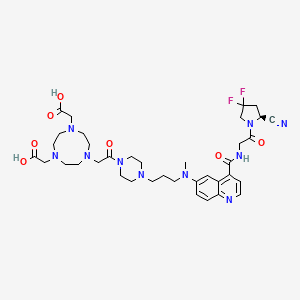

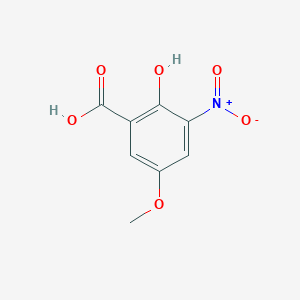
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
